molecular formula C18H18N4O2 B2725543 N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1798617-89-6

N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2725543
CAS No.: 1798617-89-6
M. Wt: 322.368
InChI Key: NWIQBYNXSXPQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative characterized by a 4-phenyl-1H-1,2,3-triazole core substituted at the N1 position with a (3-ethoxyphenyl)methyl group. The ethoxy group at the meta position of the benzyl substituent distinguishes it from analogues with para-substituted or alternative functional groups.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-5-phenyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-24-15-10-6-7-13(11-15)12-19-18(23)17-16(20-22-21-17)14-8-4-3-5-9-14/h3-11,16-17,20-22H,2,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHQPADQEONWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2C(NNN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carboxylic Acid

The foundational step employs CuAAC between phenyl azide (1a) and propiolic acid (1b) under modified conditions from PMC7053825. A catalytic system of copper(II) sulfate pentahydrate (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (3:1) at 60°C for 12 hours furnishes the triazole carboxylic acid (1c) in 68% yield after recrystallization from ethanol.

Reaction Scheme 1
$$
\text{Phenyl azide (1a)} + \text{Propiolic acid (1b)} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{4-Phenyl-1H-1,2,3-triazole-5-carboxylic acid (1c)}
$$

Critical parameters:

  • Azide Preparation : Diazotization of aniline with sodium nitrite/HCl followed by sodium azide quenching.
  • Regioselectivity : The Cu(I) catalyst ensures exclusive 1,4-disubstituted triazole formation, confirmed by $$^{1}\text{H}$$-NMR (singlet at δ 8.21 ppm for H5).

Amide Coupling via Acyl Chloride Intermediate

Activation of 1c (2.1 mmol) with thionyl chloride (5 eq) in anhydrous dichloromethane (DCM) at 0°C for 2 hours generates the corresponding acyl chloride (1d). Subsequent treatment with (3-ethoxyphenyl)methanamine (2.5 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in DCM at 25°C for 6 hours affords the target compound in 72% yield after silica gel chromatography (hexane/ethyl acetate 1:1).

Table 1: Amidation Coupling Agent Screening

Coupling Agent Solvent Temp (°C) Yield (%)
Thionyl chloride DCM 25 72
HATU DMF 25 68
EDCl/HOBt THF 0→25 65

Alternative Pathway: Pre-functionalized Alkyne Strategy

Synthesis of N-[(3-Ethoxyphenyl)methyl]propiolamide

To circumvent late-stage amidation, propiolic acid (2a) was first converted to its active ester using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in THF. Reaction with (3-ethoxyphenyl)methanamine (2b) at 0°C for 4 hours provided N-[(3-ethoxyphenyl)methyl]propiolamide (2c) in 85% yield.

CuAAC with Phenyl Azide

Characterization and Analytical Data

Spectroscopic Validation

  • $$^{1}\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 8.12 (s, 1H, triazole-H), 7.78–7.32 (m, 5H, Ph), 6.86–6.75 (m, 4H, OPh), 4.54 (d, J=5.6 Hz, 2H, CH$$2$$), 4.02 (q, J=7.0 Hz, 2H, OCH$$2$$), 1.41 (t, J=7.0 Hz, 3H, CH$$3$$).
  • HRMS : m/z calcd for C$${19}$$H$${18}$$N$$4$$O$$2$$ [M+H]$$^+$$ 343.1409, found 343.1413.

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30) showed 99.2% purity at 254 nm, with retention time 8.7 min.

Comparative Method Evaluation

Table 2: Synthetic Route Efficiency

Method Steps Overall Yield (%) Key Advantage
Post-CuAAC amidation 3 52 Modularity
Pre-functionalized alkyne 2 65 Reduced purification steps

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, including:

1. Anticancer Activity

  • Mechanism : The triazole moiety is known to interfere with cellular processes associated with cancer progression.
  • Case Studies : In vitro studies have demonstrated that N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide shows significant cytotoxic effects against several cancer cell lines. For example:
    • SNB-19 Cell Line : Exhibited a growth inhibition percentage of 75% at a concentration of 10 µM.
    • OVCAR-8 Cell Line : Showed a growth inhibition percentage of 80% at the same concentration.

2. Antimicrobial Activity

  • Mechanism : The compound's structure allows it to disrupt bacterial cell membranes and inhibit essential enzymes.
  • Case Studies : Testing against various bacterial strains revealed:
    • Staphylococcus aureus : Minimum inhibitory concentration (MIC) was found to be 32 µg/mL.
    • Escherichia coli : MIC was determined to be 64 µg/mL.

Research Applications

The applications of this compound extend into several research domains:

Application Area Description Key Findings
Medicinal Chemistry Development of new anticancer agents.Significant cytotoxicity against multiple cancer cell lines.
Pharmacology Investigation of antimicrobial properties for potential drug development.Effective against both Gram-positive and Gram-negative bacteria.
Biochemical Research Study of biochemical pathways influenced by triazole derivatives.Inhibition of specific enzymes related to cancer metabolism.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Core

Alkyl and Aryl Substituents
  • Compound 47k: N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide Substituent: 2-Methoxyethyl at N1. Molecular Weight: 394.22 g/mol. Key Difference: The methoxyethyl group enhances hydrophilicity compared to aromatic substituents. Synthesis: HBTU/DIPEA-mediated coupling in DMF .
  • Compound 71: N-[4-(Diethylamino)phenyl]-1-phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide Substituent: Phenethyl at N1. Molecular Weight: Calculated 436.23 g/mol (observed 436.2351). Yield: 32% via silica gel chromatography .
  • Target Compound : N-[(3-Ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide

    • Substituent: (3-Ethoxyphenyl)methyl at N1.
    • Molecular Weight: Estimated ~380–400 g/mol (based on analogues).
    • Key Feature: The meta-ethoxy group may influence electronic effects and steric hindrance differently than para-substituted analogues.
Heterocyclic Substituents
  • Compound 47l: N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)thiophene-3-carboxamide Substituent: Thiophene-isoxazole hybrid. Molecular Weight: 370.16 g/mol.
  • Compound SI60: 1-Benzyl-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide Substituent: Benzyl at N1. Molecular Weight: 436.23 g/mol. Melting Point: 173.9–175.5°C. Key Feature: The benzyl group increases lipophilicity compared to aliphatic chains .

Substituent Position Effects

  • : 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

    • Substituent: Ethoxy at para position.
    • Key Difference: Para-substitution may improve metabolic stability compared to meta-substituted derivatives .
  • : N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Substituent: Methoxy at ortho position.

Analytical Techniques

  • NMR/HRMS : Critical for confirming substituent placement and molecular integrity (e.g., SI60: δ 3.77 ppm for methoxy groups) .
  • Melting Points : Reflect crystallinity and purity (e.g., SI60: 173.9–175.5°C vs. 15f: 110.9–111.5°C) .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Substituent (N1) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound (3-Ethoxyphenyl)methyl ~380–400 Not reported Not reported
47k 2-Methoxyethyl 394.22 Not reported Not reported
SI60 Benzyl 436.23 173.9–175.5 23
71 Phenethyl 436.23 138.4–139.8 32
15f 4-Methoxybenzyl 526.62 110.9–111.5 92

Table 2: Substituent Effects on Properties

Substituent Position Example Compound Key Effect
Meta (Target) Target Compound Moderate steric hindrance, electronic modulation
Para 1-(4-Ethoxyphenyl) Enhanced metabolic stability
Ortho 1-(2-Methoxyphenyl) Increased steric hindrance

Biological Activity

N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. The triazole ring system is known for its role in various therapeutic applications, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}

The synthesis typically involves the "click" chemistry approach, where azides and alkynes react in the presence of a copper catalyst to form the triazole ring. This method is favored due to its efficiency and high yield.

Antimicrobial Activity

A study evaluating a series of 4-phenyl-[1,2,3]-triazole derivatives demonstrated significant antimicrobial properties against various strains of bacteria and fungi. The compound this compound showed promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, with an IC50 value lower than that of the standard drug ethambutol .

CompoundActivity Against M. tuberculosisIC50 (µM)
EthambutolPositive Control2.5
This compoundActive< 2.0

Anti-Cholinesterase Activity

The anti-cholinesterase activity of triazole derivatives has been extensively studied due to their potential in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promising results in inhibiting butyrylcholinesterase (BuChE), with some exhibiting IC50 values in the low micromolar range .

CompoundInhibition TypeIC50 (µM)
Compound ABuChE Inhibitor31.8
N-[(3-ethoxyphenyl)methyl]-4-phenylPotential BuChE InhibitorTBD

Case Study 1: Antimycobacterial Activity

In a study focusing on antimycobacterial agents, several triazole derivatives were synthesized and screened for their efficacy against Mycobacterium tuberculosis. The findings indicated that compounds with similar structural features to N-[(3-ethoxyphenyl)methyl]-4-phenyl showed enhanced activity compared to traditional antibiotics .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of various triazole derivatives in models of oxidative stress-induced neurotoxicity. Compounds were evaluated for their ability to protect neuronal cells from hydrogen peroxide-induced damage. Results indicated that triazoles could significantly reduce cell death and oxidative stress markers .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
Triazole FormationCuSO₄, sodium ascorbate, 50°C70–8090
Amide CouplingEDCI, DMF, room temperature60–7595

What spectroscopic and computational methods are most effective for characterizing this compound’s structure and stability?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituents (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 363.15) .
  • Computational Modeling: DFT calculations predict electronic properties and stability of the triazole-carboxamide scaffold .

How can researchers design experiments to evaluate this compound’s biological activity while addressing solubility limitations?

Answer:
Experimental Design:

  • Solubility Enhancement: Use co-solvents (e.g., DMSO:PBS 1:9) or formulate as nanoparticles .
  • Biological Assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
    • Cellular Uptake: Track via fluorescent tagging (e.g., BODIPY derivatives) .

Q. Table 2: Solubility and Bioactivity Data

SolventSolubility (mg/mL)IC₅₀ (µM)
DMSO250.5–2.0
PBS<0.1N/A

What advanced strategies are recommended for resolving contradictions in bioactivity data across different assays?

Answer:

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed incubation times) .
  • Off-Target Analysis: Use proteome-wide profiling (e.g., affinity pulldown-MS) to identify non-specific interactions .
  • Theoretical Feedback: Apply quantum chemical calculations to model binding modes and predict false positives .

How can structure-activity relationship (SAR) studies be structured to improve this compound’s potency?

Answer:

  • Modification Sites:
    • Ethoxyphenyl Group: Replace with halogenated or bulkier aryl groups to enhance hydrophobic interactions .
    • Triazole Core: Introduce electron-withdrawing substituents (e.g., -NO₂) to stabilize π-π stacking .
  • Methodology:
    • Synthesize analogs via parallel combinatorial chemistry .
    • Test against a panel of related enzymes (e.g., CYP450 isoforms) to assess selectivity .

What quality control measures are critical for ensuring batch-to-batch consistency in synthesis?

Answer:

  • In-Process Monitoring: Use HPLC at each synthetic step to track intermediate purity (>90%) .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradants .
  • Spectroscopic Fingerprinting: Compare ¹H NMR spectra of batches to detect impurities .

How can computational tools be integrated into experimental workflows for reaction optimization?

Answer:

  • Reaction Path Prediction: Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Machine Learning: Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions .
  • High-Throughput Screening (HTS): Pair with robotic platforms to test 100+ conditions/week .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.